molecular formula C60H94N14O15 B047664 Casoxin C CAS No. 122607-74-3

Casoxin C

Cat. No. B047664
M. Wt: 1251.5 g/mol
InChI Key: FLMZYYASMMUDFC-FJKDSYQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Casoxin C is a peptide that has been extensively studied for its potential therapeutic applications. It is a natural product that is extracted from the seeds of the Cassia obtusifolia plant, which is widely used in traditional Chinese medicine. Casoxin C has shown promising results in various scientific studies, and its potential applications in the field of medicine have garnered significant attention.

Mechanism Of Action

The mechanism of action of Casoxin C is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels and receptors. Casoxin C has also been shown to modulate intracellular signaling pathways, leading to changes in gene expression and cellular function.

Biochemical And Physiological Effects

Casoxin C has a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Casoxin C has also been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Casoxin C in lab experiments is its natural origin. It is a natural product that is extracted from a plant, making it a potentially safer alternative to synthetic compounds. However, one of the limitations of using Casoxin C in lab experiments is its availability. It is a rare peptide that is difficult to extract in large quantities, making it challenging to conduct large-scale studies.

Future Directions

There are several future directions for the study of Casoxin C. One area of research is the development of Casoxin C analogs with improved pharmacological properties. Another area of research is the investigation of Casoxin C as a potential treatment for neurodegenerative diseases. Additionally, the potential applications of Casoxin C in the field of immunology and infectious diseases warrant further investigation.
Conclusion:
In conclusion, Casoxin C is a natural peptide that has shown promising results in various scientific studies. Its potential applications in the field of medicine have garnered significant attention, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. The development of Casoxin C analogs and the investigation of its potential applications in different fields of medicine are exciting areas of future research.

Synthesis Methods

Casoxin C can be synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and involves the sequential addition of amino acids to a growing peptide chain. The synthesis of Casoxin C using SPPS has been optimized, and the yield of the peptide has been increased significantly.

Scientific Research Applications

Casoxin C has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. Casoxin C has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

122607-74-3

Product Name

Casoxin C

Molecular Formula

C60H94N14O15

Molecular Weight

1251.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1

InChI Key

FLMZYYASMMUDFC-FJKDSYQFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N

sequence

YIPIQYVLSR

synonyms

casoxin C
Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg
tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.